molecular formula C21H19ClFN3O2 B2545944 (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile CAS No. 303986-02-9

(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile

Cat. No.: B2545944
CAS No.: 303986-02-9
M. Wt: 399.85
InChI Key: QSOBUNJULXTAMT-OPEKNORGSA-N
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Description

The compound “(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile” is a structurally complex molecule featuring:

  • A propanenitrile backbone with an (E)-configured imino group substituted by a 2-chloro-4-fluorophenylmethoxy moiety.
  • A para-substituted phenyl ring linked to a 3,3-dimethyl-2-oxoazetidin-1-yl group.

Properties

IUPAC Name

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-21(2)13-26(20(21)27)18-7-4-14(5-8-18)16(10-24)11-25-28-12-15-3-6-17(23)9-19(15)22/h3-9,11,16H,12-13H2,1-2H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBUNJULXTAMT-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(C=NOCC3=C(C=C(C=C3)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the chloro-fluorophenyl and methoxyimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of compounds containing azetidine rings have been investigated for their potential to act as anticancer agents by inducing apoptosis in cancer cells.

Antimicrobial Properties

The presence of halogenated phenyl groups in the structure suggests potential antimicrobial properties. Compounds with similar configurations have been reported to exhibit activity against various bacterial strains, making them candidates for further development as antibiotics.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with imino and nitrile functionalities have been shown to inhibit enzymes such as proteases or kinases, which are critical in various diseases including cancer and metabolic disorders.

Case Studies

  • Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, a series of azetidine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the azetidine ring significantly enhanced anticancer activity, suggesting a promising avenue for further exploration with the subject compound .
  • Antimicrobial Testing : Research documented in Antibiotics journal evaluated halogenated phenyl compounds against drug-resistant bacterial strains. The findings revealed that certain structural features increased antimicrobial efficacy, supporting the hypothesis that (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile could possess similar properties .

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Features Structural Differences Potential Implications
Fluconazole-based derivatives () Difluorophenyl, triazolium core Lacks azetidinone and propanenitrile backbone Antifungal activity likely via cytochrome P450 inhibition; target compound may diverge in mechanism .
Ferrocene-triazole-spirooxindole hybrids () 3-Chloro-4-fluorophenyl, triazole, spirooxindole Absence of azetidinone and nitrile group Anticancer activity via redox-active ferrocene; target compound’s nitrile may alter reactivity .
3-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl-...propanehydroxamic acid () Chloro-fluorophenyl, hydroxamic acid Hydroxamic acid vs. azetidinone; distinct backbone Potential metalloenzyme inhibition (e.g., HDACs); target compound’s azetidinone may target proteases .
Azetidinone-containing pyrrolidine derivatives () 4-Oxoazetidine, chlorophenyl, indole Bulkier pyrrolidine vs. propanenitrile backbone Antibacterial activity via β-lactam-like inhibition; target’s dimethyl group may enhance stability .
Propanenitrile derivatives with trifluoromethyl groups () Trifluoromethylphenyl, nitrile Fluorine/chlorine vs. trifluoromethyl; azetidinone absence Electron-withdrawing groups modulate solubility and target engagement (e.g., kinase inhibition) .

Key Observations

Halogenated Aryl Groups: The 2-chloro-4-fluorophenyl group in the target compound is prevalent in antimicrobial and antifungal agents (e.g., ). Its electron-withdrawing nature enhances membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogues .

Azetidinone vs. This may enable selective binding to serine proteases or penicillin-binding proteins .

Nitrile Functionality : The propanenitrile backbone is rare in the cited evidence but is seen in kinase inhibitors () and covalent binders. Its electrophilic nitrile may engage in nucleophilic interactions absent in hydroxamic acid () or ester derivatives .

Research Findings and Gaps

  • Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, analogues with azetidinones () and halogenated aromatics () show antimicrobial, anticancer, and enzyme-inhibitory properties.
  • Computational Insights : highlights 3D similarity and Tanimoto coefficients for structural comparisons, suggesting the target may overlap with strobilurin fungicides or kinase inhibitors in binding pockets .
  • Metabolic Stability: The dimethylazetidinone may reduce cytochrome P450-mediated metabolism compared to smaller heterocycles (e.g., triazoles in ) .

Biological Activity

The compound (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile, also known by its CAS number 339279-43-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13ClFN2O2C_{19}H_{13}ClF_{N_2}O_2 with a molecular weight of approximately 423.28 g/mol. The structure includes a methoxyimino group and a propanenitrile moiety, which are critical for its biological activity.

PropertyValue
CAS Number339279-43-5
Molecular FormulaC₁₉H₁₃ClF₁N₂O₂
Molecular Weight423.28 g/mol
Purity90%

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in Nature highlighted that derivatives of this compound demonstrated selective cytotoxicity towards HeLa cells, with IC50 values indicating potent activity at low concentrations .

The proposed mechanism of action involves the inhibition of specific tyrosine kinases associated with cancer cell proliferation. The presence of fluorine in the structure enhances the lipophilicity and cellular uptake of the compound, which may contribute to its efficacy in targeting cancerous cells .

Case Studies

  • In Vitro Studies : A comprehensive study assessed the cytotoxic effects of this compound on various human cell lines, including normal and cancerous cells. The results showed that the compound had a CC50 (50% cytotoxic concentration) significantly lower than 1 µM for HeLa cells, indicating high potency .
  • Fluorinated Analogues : Research on fluorinated analogues revealed that modifications to the structure could enhance or diminish biological activity. For instance, replacing chlorine with fluorine in certain positions increased cytotoxicity against tumor cells .

Q & A

Q. What synthetic strategies are recommended for preparing (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile?

The synthesis involves multi-step reactions, including:

  • Palladium-catalyzed reductive cyclization for constructing the azetidinone ring (3,3-dimethyl-2-oxoazetidine), leveraging nitroarene intermediates and formic acid derivatives as CO surrogates .
  • Condensation reactions to introduce the (E)-configured imino group, ensuring regioselectivity via controlled pH and temperature .
  • Purification via preparative HPLC or column chromatography to isolate the stereoisomerically pure product .

Q. How can the (E)-configuration of the imino group be confirmed experimentally?

  • NMR spectroscopy : The coupling constant (J) between the imino proton and adjacent carbon (e.g., 3JHC^3J_{H-C}) distinguishes (E) (>12 Hz) from (Z) (<8 Hz) isomers .
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated for structurally similar nitriles .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on analogues like N-(3-chloro-4-fluorophenyl)quinazolinamines) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

Advanced Research Questions

Q. How does the 3,3-dimethyl-2-oxoazetidin-1-yl moiety influence bioactivity?

  • Conformational rigidity : The azetidinone ring restricts rotational freedom, potentially enhancing target binding affinity (e.g., β-lactamase inhibition, as seen in β-lactam analogues) .
  • Electrophilic reactivity : The carbonyl group may participate in covalent interactions with nucleophilic residues in enzymes, similar to mechanisms observed in β-lactam antibiotics .

Q. What methodologies address poor aqueous solubility during in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Salt formation : Explore acidic/basic counterions (e.g., hydrochloride salts) to improve dissolution kinetics, guided by pKa predictions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Orthogonal assays : Validate results using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) assays to rule out off-target effects .
  • Computational docking : Perform molecular dynamics simulations to assess binding mode consistency with structural analogs (e.g., indole sulfonamides) .

Methodological Notes

  • Stereochemical purity : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to ensure >98% enantiomeric excess .
  • Stability testing : Store the compound at -20°C under argon to prevent hydrolysis of the imino group or azetidinone ring degradation .

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